molecular formula C4H7ClF3N B15296622 (2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride

(2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride

Cat. No.: B15296622
M. Wt: 161.55 g/mol
InChI Key: IQIPQZXSJZOGGT-AENDTGMFSA-N
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Description

(2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into a suitable precursor. One common method is the reaction of a butenylamine derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce saturated amines.

Scientific Research Applications

(2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1,1,1-trifluorobut-3-en-2-amine
  • (2R)-1,1,1-trifluorobut-3-en-2-amine sulfate
  • (2R)-1,1,1-trifluorobut-3-en-2-amine phosphate

Uniqueness

(2R)-1,1,1-trifluorobut-3-en-2-amine hydrochloride is unique due to its specific combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in medicinal chemistry for the development of new drugs with improved efficacy and selectivity.

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

(2R)-1,1,1-trifluorobut-3-en-2-amine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c1-2-3(8)4(5,6)7;/h2-3H,1,8H2;1H/t3-;/m1./s1

InChI Key

IQIPQZXSJZOGGT-AENDTGMFSA-N

Isomeric SMILES

C=C[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C=CC(C(F)(F)F)N.Cl

Origin of Product

United States

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